molecular formula C8H15ClN2O3 B7812352 PYRIDOXAMINE DIHYDROCHLORIDE

PYRIDOXAMINE DIHYDROCHLORIDE

Cat. No.: B7812352
M. Wt: 222.67 g/mol
InChI Key: UVCJSFRONKUPQY-UHFFFAOYSA-N
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Description

Pyridoxamine dihydrochloride is a derivative of pyridoxamine, one of the forms of vitamin B6. It is a water-soluble compound that plays a crucial role in various biochemical processes. This compound is known for its ability to scavenge free radicals and inhibit the formation of advanced glycation end-products, making it a compound of interest in medical research, particularly for its potential therapeutic effects in diabetic complications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine dihydrochloride typically involves the following steps:

    Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the starting material. It is reacted with activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal. Pyridoxal is then reacted with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime.

    Conversion to this compound: Pyridoxal oxime is reacted with acetic acid and zinc to yield an acetic acid solution containing pyridoxamine. The solution is then concentrated and the acetic acid is reclaimed. .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions, such as temperature, pH, and concentration of reagents, to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridoxamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridoxal or pyridoxal phosphate.

    Reduction: It can be reduced to form pyridoxine.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include manganese dioxide and sulfuric acid.

    Reduction: Reducing agents such as zinc and acetic acid are used.

    Substitution: Reactions typically occur under mild conditions with appropriate nucleophiles.

Major Products:

Scientific Research Applications

Pyridoxamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is utilized in cell culture media as an alternative to pyridoxine or pyridoxal due to its stability and biological activity.

    Medicine: It has been investigated for its potential therapeutic effects in treating diabetic nephropathy, neuropathy, and retinopathy. .

    Industry: It is used in the production of vitamin B6 supplements and as an additive in fortified foods.

Mechanism of Action

Pyridoxamine dihydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Pyridoxamine dihydrochloride is compared with other vitamin B6 compounds, such as pyridoxine and pyridoxal:

    Pyridoxine: Also known as vitamin B6, pyridoxine is commonly used in supplements and fortified foods. It is less effective than pyridoxamine in inhibiting glycation and lipoxidation reactions.

    Pyridoxal: Pyridoxal is another form of vitamin B6 that serves as a coenzyme in various enzymatic reactions. It is less stable than pyridoxamine in liquid media and less effective in scavenging reactive carbonyl species.

    Pyridoxal Phosphate: The biologically active form of vitamin B6, pyridoxal phosphate, is involved in numerous enzymatic reactions. .

Properties

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCJSFRONKUPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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